molecular formula C18H21FN6O2 B6931615 N-cyclopropyl-2-[4-[3-fluoro-4-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-[3-fluoro-4-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide

Cat. No.: B6931615
M. Wt: 372.4 g/mol
InChI Key: ZBFLTVKDGKTYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[4-[3-fluoro-4-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a cyclopropyl group, a fluoro-substituted benzoyl group, and a triazole ring, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[3-fluoro-4-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2/c19-15-9-13(1-4-16(15)25-12-20-11-21-25)18(27)24-7-5-23(6-8-24)10-17(26)22-14-2-3-14/h1,4,9,11-12,14H,2-3,5-8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFLTVKDGKTYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)N4C=NC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-[3-fluoro-4-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluoro-substituted benzoyl chloride, which is then reacted with piperazine to form the benzoyl piperazine intermediate. This intermediate is further reacted with cyclopropylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-[4-[3-fluoro-4-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-2-[4-[3-fluoro-4-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-[3-fluoro-4-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-cyclopropyl-2-[4-[3-fluoro-4-(1,2,4-triazol-1-yl)benzoyl]piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the fluoro-substituted benzoyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.